molecular formula C10H12ClNO B12524948 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one CAS No. 806599-87-1

1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one

Cat. No.: B12524948
CAS No.: 806599-87-1
M. Wt: 197.66 g/mol
InChI Key: LWWDKUFSDDYHBY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group and an ethylamino group attached to an ethanone backbone.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one typically involves several steps, starting with the preparation of the chlorophenyl precursor. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine under controlled conditions to form the desired product. Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reagents to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(ethylamino)ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-(methylamino)ethan-1-one: This compound has a methylamino group instead of an ethylamino group, which may result in different chemical and biological properties.

    1-(4-Bromophenyl)-2-(ethylamino)ethan-1-one: The presence of a bromine atom instead of chlorine can influence the reactivity and applications of the compound.

    1-(4-Chlorophenyl)-2-(dimethylamino)ethan-1-one: The dimethylamino group introduces additional steric and electronic effects, potentially altering its behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications compared to its analogs.

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry

Properties

CAS No.

806599-87-1

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(ethylamino)ethanone

InChI

InChI=1S/C10H12ClNO/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3

InChI Key

LWWDKUFSDDYHBY-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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